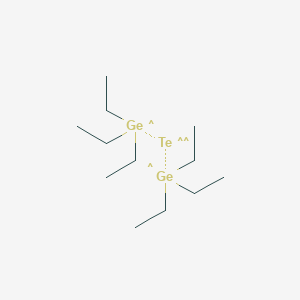
Hexaethyldigermtellurane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaethyldigermtellurane is a unique organometallic compound that features germanium and tellurium atoms. It is known for its distinctive chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C12H30Ge2Te, and it is characterized by the presence of ethyl groups attached to germanium and tellurium atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexaethyldigermtellurane can be synthesized through a series of organometallic reactions. One common method involves the reaction of tetraethylgermane with tellurium tetrachloride in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely involves scaling up the laboratory procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexaethyldigermtellurane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium and tellurium oxides.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and tellurium dioxide (TeO2).
Reduction: Lower oxidation state germanium and tellurium compounds.
Substitution: Various substituted organogermanium and organotellurium compounds.
Wissenschaftliche Forschungsanwendungen
Hexaethyldigermtellurane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving germanium and tellurium.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism by which hexaethyldigermtellurane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ethyl groups and the presence of germanium and tellurium atoms allow it to participate in various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying molecular mechanisms in biological systems.
Vergleich Mit ähnlichen Verbindungen
Hexaethyldigermtellurane can be compared with other similar organometallic compounds, such as:
Hexaethyldigermane (C12H30Ge2): Similar structure but lacks tellurium.
Hexaethyltellurane (C12H30Te2): Similar structure but lacks germanium.
Tetraethyltin (C8H20Sn): Contains tin instead of germanium or tellurium.
Uniqueness: this compound’s uniqueness lies in its combination of germanium and tellurium atoms, which imparts distinct chemical and physical properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Eigenschaften
CAS-Nummer |
5582-58-1 |
|---|---|
Molekularformel |
C12H30Ge2Te |
Molekulargewicht |
447.2 g/mol |
InChI |
InChI=1S/2C6H15Ge.Te/c2*1-4-7(5-2)6-3;/h2*4-6H2,1-3H3; |
InChI-Schlüssel |
KSJPFDYCGQQCNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)CC.CC[Ge](CC)CC.[Te] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
![1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone](/img/structure/B14138914.png)
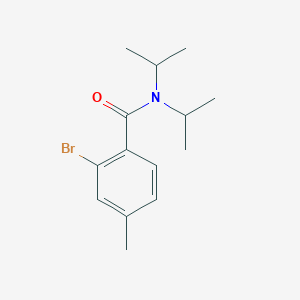
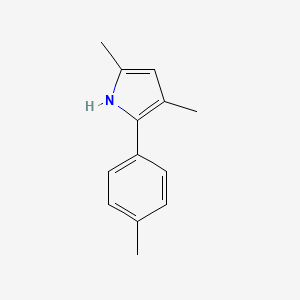

![N5,N9-Diphenyl-N5,N9-di-m-tolylspiro[benzo[c]fluorene-7,9'-fluorene]-5,9-diamine](/img/structure/B14138949.png)
![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)

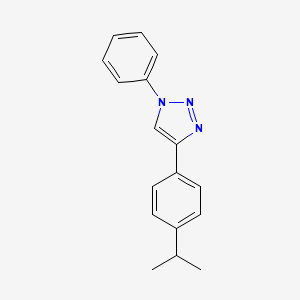
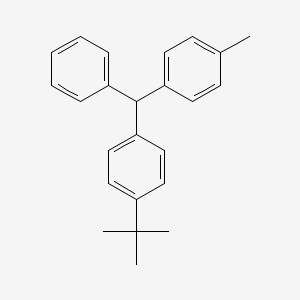

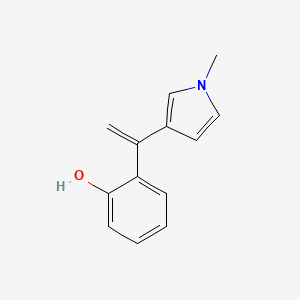
![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)
